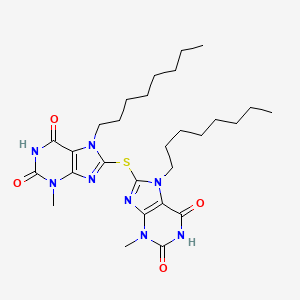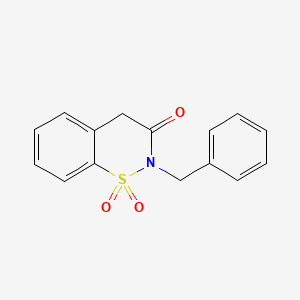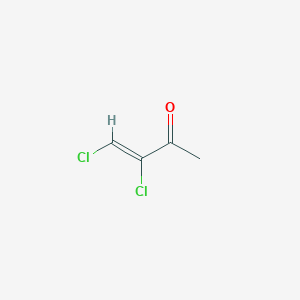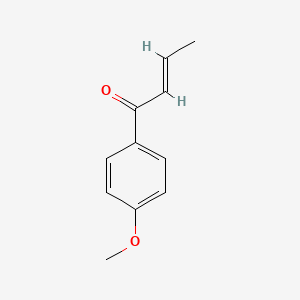
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide is an organic compound with the molecular formula C14H17NO4. This compound is characterized by the presence of a succinimide group attached to a hydroxypropyl chain, which is further substituted with a m-tolyloxy group. It is used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide typically involves the following steps:
Starting Materials: The synthesis begins with succinimide and m-cresol.
Reaction with Epichlorohydrin: Succinimide is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form N-(2,3-epoxypropyl)succinimide.
Nucleophilic Substitution: The epoxy group is then opened by m-cresol under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic ring.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced aromatic ring.
Substitution: Formation of esters or ethers depending on the substituent.
Applications De Recherche Scientifique
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism by which N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide can be compared with other similar compounds such as:
N-(2-Hydroxyethyl)succinimide: Lacks the m-tolyloxy group, resulting in different chemical reactivity and biological activity.
N-(2-Hydroxy-3-phenoxypropyl)succinimide: Contains a phenoxy group instead of a m-tolyloxy group, leading to variations in its physical and chemical properties.
Propriétés
| 4698-98-0 | |
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-[2-hydroxy-3-(3-methylphenoxy)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H17NO4/c1-10-3-2-4-12(7-10)19-9-11(16)8-15-13(17)5-6-14(15)18/h2-4,7,11,16H,5-6,8-9H2,1H3 |
Clé InChI |
MXPWPNWUDOHCPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(CN2C(=O)CCC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)




![2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B12002834.png)


![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)

![3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B12002873.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)
